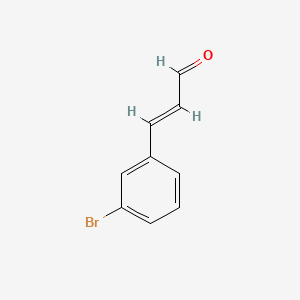
3-(3-Bromophenyl)acrylaldehyde
概要
説明
3-(3-Bromophenyl)acrylaldehyde is a chemical compound with the molecular formula C9H7BrO. This compound is also known for its potential biological activity and diverse applications.
作用機序
Target of Action
The primary target of 3-(3-Bromophenyl)acrylaldehyde, also known as 3-BROMOCINNAMALDEHYDE, is the enzyme hydroxypyruvate reductase . This enzyme plays a crucial role in the glyoxylate and dicarboxylate metabolism pathway.
Mode of Action
This compound acts as a substrate analogue to the enzyme hydroxypyruvate reductase . It interacts with the enzyme, mimicking the natural substrate’s behavior. This compound is also an organocatalytic catalyst for the reduction of phosphines .
Result of Action
This compound can be used to synthesize calyx acid and β-unsaturated ketones from 3-(3-bromophenyl)acrylic acid . It has been shown to yield advances in biomolecular research, such as the synthesis of polymers, pharmaceuticals, and other organic compounds .
生化学分析
Biochemical Properties
3-(3-Bromophenyl)acrylaldehyde plays a crucial role in biochemical reactions. It is used as a substrate analogue for the enzyme hydroxypyruvate reductase, which is involved in the reduction of hydroxypyruvate to glycerate . Additionally, this compound acts as an organocatalytic catalyst for the reduction of phosphines, facilitating the synthesis of calyx acid and β-unsaturated ketones from 3-(3-bromophenyl)acrylic acid . This compound’s interactions with enzymes and proteins are essential for its catalytic activity and its role in various biochemical pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to exhibit anti-melanoma activity by inhibiting the p38 pathway, leading to apoptosis in melanoma cells . This compound also influences gene expression by suppressing the expression of ENO1, a gene involved in tumor growth . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor or activator. This compound binds to the active site of hydroxypyruvate reductase, acting as a substrate analogue and facilitating the reduction of hydroxypyruvate . Additionally, this compound inhibits the p38 pathway in melanoma cells, leading to apoptosis and suppression of tumor growth . These molecular interactions are critical for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under inert atmosphere and low temperatures, such as -20°C . Its stability and activity may degrade over extended periods or under different environmental conditions. Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, but its effects on cellular function may vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-melanoma activity by inhibiting the p38 pathway and inducing apoptosis in melanoma cells . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to normal cells and tissues . Threshold effects and dose-dependent responses are critical considerations in the use of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. This compound participates in the reduction of hydroxypyruvate to glycerate by hydroxypyruvate reductase . Additionally, it influences metabolic flux and metabolite levels by interacting with key metabolic enzymes and pathways involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound’s hydrophobic nature allows it to interact with lipid membranes and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in target cells and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its role in biochemical pathways, contributing to its overall biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
3-(3-Bromophenyl)acrylaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-bromobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
3-(3-Bromophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Bromophenyl)acrylic acid.
Reduction: 3-(3-Bromophenyl)propanol.
Substitution: Various substituted phenylacrylaldehydes depending on the nucleophile used.
科学的研究の応用
3-(3-Bromophenyl)acrylaldehyde has diverse applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules with high stereocontrol.
Material Science: The compound is utilized in the development of new materials with specific properties.
Medicinal Chemistry:
Biomolecular Research: The compound is used as a substrate analogue to study enzyme mechanisms and interactions.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)acrylaldehyde: Similar in structure but with the
特性
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJGJJHIQBWJR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


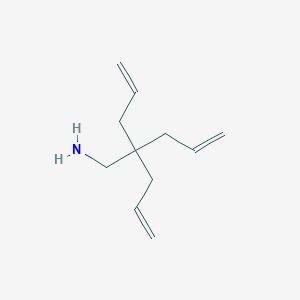
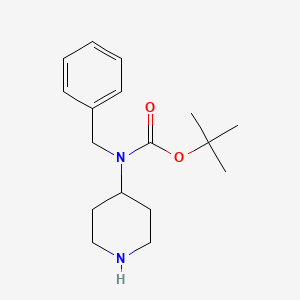


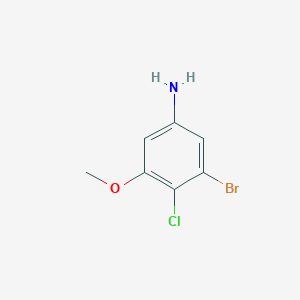
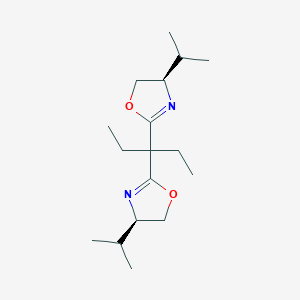
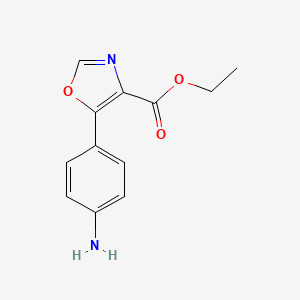
![2-Chlorobenzo[d]oxazol-5-ol](/img/structure/B3179199.png)
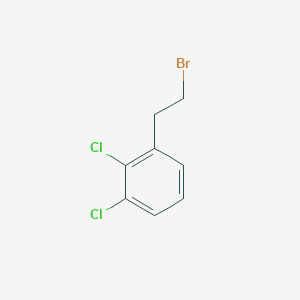
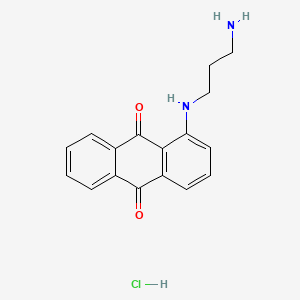
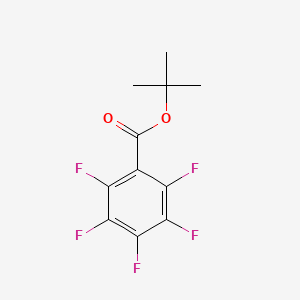
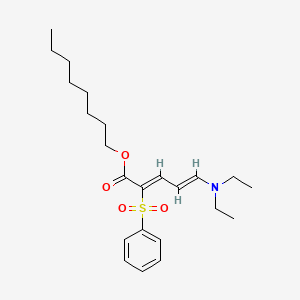
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
